molecular formula C12H17ClN2O2S B1386935 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine CAS No. 942474-68-2

1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine

Cat. No.: B1386935
CAS No.: 942474-68-2
M. Wt: 288.79 g/mol
InChI Key: ALKSWEZGUJBUAN-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is a chemical compound for research and development purposes. This phenylpiperazine derivative is presented as a high-purity material for use in laboratory-scale chemical synthesis and investigative studies. Piperazine-based compounds are of significant interest in various research fields, including medicinal chemistry and agrochemical discovery, due to their potential biological activities. For instance, structurally similar phenylpiperazine derivatives have been explored in scientific literature for their acaricidal properties . Researchers value this chemotype for its potential as a building block in the synthesis of more complex molecules or for probing structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use. The specific mechanism of action, physicochemical data, and detailed applications for this exact compound should be confirmed through further laboratory analysis.

Properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-8-15(6-5-14-9)12-4-3-10(7-11(12)13)18(2,16)17/h3-4,7,9,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKSWEZGUJBUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202829
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-68-2
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its precise biological effects.

Biological Activity

1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is a chemical compound belonging to the class of piperazine derivatives, characterized by a chlorinated phenyl ring and a methylsulfonyl group. Its molecular formula is C11H15ClN2O2SC_{11}H_{15}ClN_2O_2S, with a molecular weight of 274.77 g/mol. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by interacting with bacterial cell membranes, although further research is needed to confirm these findings.

Cellular Effects

Research indicates that this compound affects various cellular processes:

  • Cell Proliferation : It has been observed to inhibit the proliferation of certain cancer cell lines, inducing apoptosis through modulation of the cell cycle.
  • Gene Expression Modulation : The compound influences gene expression related to inflammatory responses and cell survival, indicating its potential as a therapeutic agent in oncology and inflammatory diseases.

Case Studies

Several studies have explored the biological activities of this compound:

  • In Vitro Studies : An investigation into its effects on human cancer cell lines demonstrated significant cytotoxicity at varying concentrations, suggesting potential for development as an anticancer agent.
  • Animal Models : In rodent models, administration of the compound resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions, supporting its anti-inflammatory properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberKey Differences
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperazine942474-75-1Variation in chlorination position
1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine849035-72-9Different substitution pattern on phenol
1-[2-Methyl-4-methylsulfonyl]phenyl-3-methylpiperazine26369979Different methyl positioning

This table illustrates how structural variations can influence biological activity, highlighting the importance of specific functional groups in modulating effects on cellular processes.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique combination of substituents distinguishes it from other piperazine derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituents on Phenyl/Piperazine Molecular Formula Key Features
Target Compound 2-Cl, 4-SO₂CH₃ on phenyl; 3-CH₃ on piperazine C₁₂H₁₅ClN₂O₂S Strong electron-withdrawing SO₂CH₃; steric hindrance from Cl at ortho position
1-(3-Chlorophenyl)piperazine (3-CPP) 3-Cl on phenyl C₁₀H₁₁ClN₂ Simple structure; lacks sulfonyl group, reducing polarity
1-[(4-Chlorophenyl)methyl]-4-[[4-(methylthio)phenyl]methyl]piperazine 4-Cl on benzyl; 4-SCH₃ on benzyl C₂₀H₂₃ClN₂S Methylthio (SCH₃) instead of SO₂CH₃; less polar, more lipophilic
1-[(3-Chlorophenyl)methyl]-4-(4-methylbenzenesulfonyl)piperazine 3-Cl on benzyl; tosyl on piperazine C₁₉H₂₁ClN₂O₂S Tosyl group on piperazine ring; sulfonyl not directly on phenyl
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine 2-F, 4-SO₂CH₃ on phenyl; 3-CH₃ on piperazine C₁₂H₁₅FN₂O₂S Fluoro vs. chloro substituent; similar electronic profile
1-(4-Chlorophenyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine 4-Cl on phenyl; bulky tetramethylphenyl sulfonyl C₂₁H₂₅ClN₂O₂S Steric hindrance from tetramethyl group; reduced receptor accessibility

Research Findings

  • Molecular Imprinting : Studies on benzylpiperazines () show that electron-withdrawing substituents like SO₂CH₃ improve template selectivity in molecularly imprinted polymers, suggesting applications in sensor development .
  • Synthetic Yields : Derivatives with bulky substituents (e.g., tetramethylphenyl in ) often exhibit lower yields due to steric challenges, whereas the target compound’s moderate steric bulk may balance reactivity and yield .
  • Biological Activity: While MT-45 (), a structurally distinct piperazine, demonstrates analgesic properties, the target compound’s activity remains uncharacterized.

Preparation Methods

Step 1: Synthesis of 2-Chloro-4-hydroxyphenyl derivative

  • Starting Material: 2-Chlorophenol or 2-chlorobenzoic acid derivatives.
  • Reaction Conditions:
    • Electrophilic chlorination using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to selectively chlorinate the aromatic ring at the 2-position.
    • Alternatively, direct chlorination of phenol derivatives under controlled conditions.

Step 2: Methylsulfonylation

  • Reagents:
    • Methylsulfonyl chloride (MsCl) as the sulfonylating agent.
    • Base such as pyridine or triethylamine to scavenge HCl produced during sulfonylation.
  • Reaction Conditions:
    • The phenolic intermediate reacts with MsCl in an inert solvent (e.g., dichloromethane) at 0-25°C.
    • The process yields 2-chloro-4-(methylsulfonyl)phenol or its derivative.

Step 3: Conversion to the corresponding amine

  • Method:
    • Nucleophilic substitution of the hydroxyl group with ammonia or an amine to generate the amino derivative.
    • Alternatively, reduction of nitro derivatives if starting from nitro precursors.

Step 4: Coupling with 3-methylpiperazine

  • Reaction:
    • Nucleophilic aromatic substitution (SNAr) where the amino group reacts with the aryl chloride.
    • Conditions: Elevated temperature (80-120°C) in polar aprotic solvents (e.g., dimethylformamide, DMF).
    • Catalysts: No metal catalysts are typically required, but phase transfer catalysts can enhance yields.

Research Data & Yields:

Step Reagents Conditions Yield References
Chlorination NCS, FeCl₃ 0-25°C 85-90% ,
Sulfonylation MsCl, pyridine 0-25°C 75-85% ,
Amination NH₃ or amines 80-120°C 70-80% ,
Coupling Piperazine derivative 80-120°C 60-70% ,

Transition Metal-Catalyzed Cross-Coupling Method

Overview:
This approach employs palladium-catalyzed Buchwald-Hartwig amination for arylation, providing high selectivity and functional group tolerance.

Step 1: Preparation of 2-Chloro-4-(methylsulfonyl)phenyl halide

  • As in the previous method, starting from chlorinated phenols or acids, followed by sulfonylation.

Step 2: Palladium-Catalyzed Coupling

  • Catalysts:
    • Palladium acetate (Pd(OAc)₂) with phosphine ligands such as BINAP or Xantphos.
  • Reagents:
    • Amine source: 3-methylpiperazine.
    • Base: Cesium carbonate or potassium tert-butoxide.
  • Conditions:
    • Solvent: Toluene or dioxane.
    • Temperature: 80-110°C.
    • Duration: 12-24 hours.

Advantages:

  • High regioselectivity
  • Mild reaction conditions
  • Good yields (up to 85%)

Research Data & Yields:

Step Reagents Conditions Yield References
Cross-coupling Pd(OAc)₂, BINAP, base 80-110°C, inert atmosphere 80-85% ,

Sulfonylation and Final Coupling

Alternative Strategy:
Direct sulfonylation of 2,4-dichlorobenzene followed by nucleophilic substitution with piperazine.

Step 1:

  • React 2,4-dichlorobenzene with methylsulfonyl chloride in pyridine to selectively sulfonate the 4-position.

Step 2:

  • Nucleophilic displacement of the remaining chlorine with 3-methylpiperazine under reflux conditions.

Reaction Conditions & Data:

Step Reagents Conditions Yield References
Sulfonylation MsCl, pyridine 0-25°C 75-85%
Nucleophilic substitution Piperazine Reflux 60-70%

Notes and Observations

  • Temperature Control: Reactions involving sulfonyl chlorides are exothermic; maintaining low temperatures during initial sulfonylation prevents side reactions.
  • Purification: Crystallization, column chromatography, or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are employed to isolate pure intermediates and final products.
  • Reaction Times: Typically range from 2 hours to 3 days depending on the step, with shorter durations possible under optimized conditions.
  • Environmental and Safety Considerations: Use of inert atmospheres (nitrogen or argon) and proper handling of reactive reagents like MsCl and palladium catalysts.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Electrophilic chlorination + sulfonylation Stepwise, straightforward Good control, high yields Multiple steps, purification needed ,
Transition metal-catalyzed coupling High selectivity, mild conditions High yields, functional group tolerance Cost of catalysts, need for inert atmosphere ,
Direct sulfonylation + nucleophilic substitution One-pot or two-step Simplified, fewer steps Less selective, possible side reactions ,

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
Reactant of Route 2
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1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine

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